4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol
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Overview
Description
4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol is a chemical compound with the molecular formula C10H10N6O2 and a molecular weight of 246.2254 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with amino and nitroso groups, and a phenol group attached via an amino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol typically involves the reaction of 2,6-diamino-5-nitrosopyrimidine with 4-aminophenol . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amino derivatives from reduction, and various substituted products from nucleophilic substitution reactions .
Scientific Research Applications
4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,6-Diamino-3-pyridinyl)azo)phenol
- 4-((2,6-Diamino-5-nitrosopyrimidin-4-yl)amino)phenol
- 4-((2,6-Diamino-3-pyridinyl)azo)phenol
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and nitroso groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
6340-66-5 |
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Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C10H10N6O2/c11-8-7(16-18)9(15-10(12)14-8)13-5-1-3-6(17)4-2-5/h1-4,17H,(H5,11,12,13,14,15) |
InChI Key |
BGWUJSKRJRJTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)O |
Origin of Product |
United States |
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